molecular formula C21H23N3O B2767768 4-benzyl-N-(1H-indol-3-yl)piperidine-1-carboxamide CAS No. 899736-31-3

4-benzyl-N-(1H-indol-3-yl)piperidine-1-carboxamide

Cat. No.: B2767768
CAS No.: 899736-31-3
M. Wt: 333.435
InChI Key: DXDKHTLJCZHUFR-UHFFFAOYSA-N
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Description

4-benzyl-N-(1H-indol-3-yl)piperidine-1-carboxamide is a chemical scaffold of significant interest in medicinal chemistry and central nervous system (CNS) drug discovery. The structural motif of an N-benzyl piperidine is a versatile and three-dimensional framework frequently employed by medicinal chemists to fine-tune a compound's efficacy and physicochemical properties . This core structure is known to provide crucial cation-π interactions with target proteins and serves as a platform for optimizing the stereochemical aspects of potency and toxicity . Compounds featuring piperidine-indole hybrids, such as this one, are actively investigated as multitarget ligands for complex neurodegenerative and psychiatric disorders . Specifically, research on analogous molecules has demonstrated high affinity for aminergic G protein-coupled receptors (GPCRs), including key serotonin and dopamine receptor subtypes, which are established targets for antipsychotic therapy . The integration of the indole moiety, a privileged structure in neuroscience, further enhances the potential of this compound to interact with a broad panel of neurological targets. Consequently, this molecule represents a promising chemical tool for researchers exploring novel therapeutic strategies for conditions such as schizophrenia, Parkinson's disease, and other CNS ailments where multitarget approaches are increasingly favored . Its primary research value lies in its utility as a lead structure for the rational design and optimization of new highly effective agents with a wide spectrum of biological activity.

Properties

IUPAC Name

4-benzyl-N-(1H-indol-3-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O/c25-21(23-20-15-22-19-9-5-4-8-18(19)20)24-12-10-17(11-13-24)14-16-6-2-1-3-7-16/h1-9,15,17,22H,10-14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXDKHTLJCZHUFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)NC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Piperidine Ring Formation

The piperidine core is often synthesized via cyclization or reductive amination. A common method involves reacting glutaric anhydride derivatives with ammonium carbonate to form 3-phenylpiperidine-2,6-dione intermediates, which are subsequently reduced to piperidine. For example, 2-phenylglutaric anhydride reacts with ammonium carbonate to yield 3-phenylpiperidine-2,6-dione, which is alkylated using 1,4-dibromobutane to introduce side chains.

Key Reaction Conditions :

  • Glutaric anhydride derivative : 2-phenylglutaric anhydride.
  • Alkylating agent : 1,4-dibromobutane (70–85% yield).
  • Catalyst : Triethylamine or KOH.

Benzyl Group Introduction at the 4-Position

The 4-benzyl substituent is introduced via nucleophilic substitution or alkylation. In one protocol, the piperidine nitrogen is alkylated using benzyl bromide in the presence of a base such as potassium carbonate. For instance, N-benzylation of 4-aminopiperidine with benzyl bromide in acetonitrile under reflux affords 4-benzylpiperidine.

Optimization Note :

  • Excess benzyl bromide (1.2–1.5 equivalents) ensures complete substitution.
  • Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency.

Indole Moiety Incorporation

The indole-3-yl group is introduced through coupling reactions. A widely used method involves condensing 1H-indole-3-carboxylic acid with the 4-benzylpiperidine intermediate using carbodiimide coupling agents (e.g., EDC, DCC). Alternatively, indole-3-carbonyl chloride can react directly with 4-benzylpiperidine under mild conditions.

Example Protocol :

  • Activation : 1H-indole-3-carboxylic acid (1.0 equiv) is treated with thionyl chloride (SOCl₂) to form indole-3-carbonyl chloride.
  • Coupling : The acyl chloride reacts with 4-benzylpiperidine (1.1 equiv) in dichloromethane (DCM) at 0–5°C, yielding the target carboxamide.

Yield : 65–78% after recrystallization.

Carboxamide Bond Formation

The final carboxamide bond is formed via nucleophilic acyl substitution. Triphosgene or phosgene derivatives are employed to generate isocyanate intermediates, which react with amines. For example, treating 4-benzylpiperidine with triphosgene in anhydrous DCM produces the corresponding isocyanate, which subsequently reacts with indole-3-amine.

Critical Parameters :

  • Temperature : 0–5°C to prevent side reactions.
  • Solvent : Anhydrous DCM or THF.
  • Workup : Aqueous NaHCO₃ wash to remove excess phosgene.

Alternative Synthetic Routes

Reductive Amination

4-Benzylpiperidine can be condensed with indole-3-carboxaldehyde via reductive amination using NaBH₃CN or H₂/Pd-C. This method avoids hazardous phosgene but requires careful pH control.

Optimization and Characterization

Reaction Condition Optimization

  • Temperature : Elevated temperatures (reflux) accelerate alkylation but may degrade heat-sensitive indole moieties.
  • Catalyst : Triethylamine or DMAP improves acylation yields.
  • Solvent : MeCN or THF balances reactivity and solubility.

Purification Techniques

  • Recrystallization : Ethanol or ethyl acetate/hexane mixtures are effective for final product isolation.
  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) eluent resolves intermediates.

Analytical Data

1H-NMR (DMSO-d6) :

  • δ 11.55 (s, 1H, indole NH).
  • δ 7.58–7.12 (m, aromatic H).
  • δ 3.80 (s, 2H, benzyl CH₂).
  • δ 2.90–2.60 (m, piperidine CH₂).

ESI-HRMS : [M+H]+ calculated for C₂₁H₂₂N₃O: 348.1811; found: 348.1809.

Challenges and Solutions

Indole Sensitivity

Indole derivatives are prone to oxidation and polymerization under acidic conditions. Mitigation strategies include:

  • Conducting reactions under nitrogen.
  • Using antioxidants like BHT.

Applications and Derivatives

This compound shares structural motifs with compounds exhibiting antiviral and anticancer activity. Derivatives with fluorinated indole rings or substituted benzyl groups show enhanced bioactivity.

Comparison with Similar Compounds

Substituent Variations at the Piperidine 4-Position

A critical distinction lies in the substituents at the piperidine 4-position:

  • Target compound : Benzyl group (C₆H₅-CH₂-).
  • compound: Phenylamino group (C₆H₅-NH-) .
  • compound : 2-(1H-Indol-3-yl)ethyl group (indole-CH₂-CH₂-) .
  • compound : 4-(7-Methyl-1H-indazol-5-yl) group (indazole derivative) .

Impact :

  • Lipophilicity : The benzyl group in the target compound likely increases lipophilicity (predicted XLogP >4.4) compared to the ethyl-indolyl group in (XLogP 4.4) .
  • Receptor binding : Indole/indazole derivatives () are often associated with serotonin receptor modulation (e.g., 5-HT1B), whereas benzyl groups may favor other targets due to steric bulk and aromatic interactions .

Carboxamide-Linked Moieties

The carboxamide nitrogen is linked to distinct aromatic groups:

  • Target compound: 1H-Indol-3-yl (hydrogen bond donor via NH group).
  • compound: Quinolin-3-yl (rigid planar structure with hydrogen bond acceptors) .
  • compound : 4-Methoxy-3-(4-methylpiperazin-1-yl)phenyl (polar substituents enhancing solubility) .

Impact :

  • Solubility : The methoxy and methylpiperazinyl groups in improve aqueous solubility compared to the hydrophobic indole/benzyl combination in the target compound .
  • Bioactivity: Indole derivatives (target compound, ) are common in GPCR ligands, while quinoline () may confer distinct electronic properties for kinase inhibition .

Physicochemical Properties

Property Target Compound Compound Compound
Molecular Formula C₂₁H₂₁N₃O C₂₈H₃₇N₅O₂ C₁₈H₂₂IN₅O
Molecular Weight (g/mol) ~331.42 475.64 463.30
Hydrogen Bond Donors 2 (indole NH, carboxamide NH) 2 2
XLogP Predicted ~5.0 4.4 ~3.8 (iodine increases polarity)

Key Observations :

    Biological Activity

    4-benzyl-N-(1H-indol-3-yl)piperidine-1-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by relevant case studies and research findings.

    Chemical Structure and Properties

    The compound features a piperidine ring substituted with a benzyl group and an indole moiety, which is critical for its biological activity. Its unique structure allows it to interact with various biological targets, particularly in cancer therapy.

    This compound primarily exerts its effects through the following mechanisms:

    • Inhibition of Tubulin Polymerization : The compound binds to the colchicine site on tubulin, disrupting microtubule formation and leading to cell cycle arrest in the G2/M phase. This mechanism is crucial for its anticancer properties.
    • Induction of Apoptosis : It has been shown to induce apoptosis in cancer cells by downregulating anti-apoptotic proteins (e.g., Bcl-2) and upregulating pro-apoptotic proteins (e.g., Bax).

    Anticancer Properties

    Numerous studies have demonstrated the anticancer potential of this compound. For example:

    • Cell Line Studies : In vitro studies using breast cancer cell lines (e.g., MDA-MB-231) showed that the compound significantly inhibited cell proliferation and induced apoptosis at micromolar concentrations .
    • Microtubule Destabilization : Compounds similar to this compound have demonstrated effective inhibition of microtubule assembly, indicating their role as microtubule-destabilizing agents .

    Other Biological Activities

    Beyond its anticancer effects, this compound exhibits potential antiviral and antimicrobial properties, making it a candidate for further exploration in various therapeutic areas .

    Case Studies

    • Apoptosis Induction in Cancer Cells : A study revealed that treatment with this compound led to significant morphological changes in treated cells, enhancing caspase activity and confirming its role as an apoptosis inducer .
    • Cell Cycle Analysis : Flow cytometry analysis indicated that the compound caused G2/M phase arrest in cancer cells, further supporting its potential as an anticancer agent .

    Data Table: Summary of Biological Activities

    Activity Mechanism Cell Line/Model Reference
    AnticancerInhibition of tubulin polymerizationMDA-MB-231
    Apoptosis inductionUpregulation of Bax, downregulation of Bcl-2Various cancer cell lines
    Microtubule destabilizationDisruption of microtubule formationIn vitro assays
    AntiviralPotential activity against viral replicationNot specified

    Q & A

    Q. What are best practices for analyzing structure-activity relationships (SAR) in derivatives?

    • Systematic substitution : Synthesize analogs with varied substituents on the benzyl (e.g., Cl, F) or indole (e.g., 5-MeO) groups. Correlate changes with Akt inhibition (IC50) and logP values .
    • Free-Wilson analysis : Quantify contributions of individual substituents to bioactivity using multivariate regression .

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